TMSeI vs. Sodium Selenite: 1000-Fold Lower Cytotoxicity in Mammalian Fibroblast Cells
In a direct head-to-head comparison using Chinese hamster V79 fibroblast cells, sodium selenite exhibited cytotoxicity approximately 1000-fold greater than trimethylselenonium iodide (TMSeI) [1]. The cytotoxicity of the organoarsenic carcinogen dimethylarsinic acid (DMA) was roughly equivalent to that of TMSeI, further underscoring the exceptionally low cytotoxic potential of the fully methylated selenonium species [1]. Despite its low cytotoxicity, TMSeI retained the ability to suppress DMA-induced tetraploidy at elevated concentrations, demonstrating that biological activity and cytotoxicity are dissociable properties for this compound [1].
| Evidence Dimension | Cytotoxic potency in mammalian fibroblast cells |
|---|---|
| Target Compound Data | TMSeI: IC₅₀ not reached at tested concentrations; cytotoxicity approximately equivalent to DMA |
| Comparator Or Baseline | Sodium selenite: cytotoxicity ~1000-fold greater than TMSeI |
| Quantified Difference | ~1000-fold lower cytotoxicity for TMSeI relative to sodium selenite |
| Conditions | Chinese hamster V79 fibroblast cells; concentration-response cytotoxicity assay; Ueda et al. 1997 |
Why This Matters
Procurement of the correct selenium species is critical for toxicology studies: substituting selenite for TMSeI introduces a 1000-fold cytotoxicity error, invalidating dose-response conclusions and confounding mechanistic interpretations.
- [1] Ueda, H., Kuroda, K., & Endo, G. (1997). The inhibitory effect of selenium on induction of tetraploidy by dimethylarsinic acid in Chinese hamster cells. Anticancer Research, 17(3C), 1939–1943. PMID: 9216648. View Source
